molecular formula C9H16O B14720024 3,3,5-Trimethylhex-4-en-2-one CAS No. 10477-61-9

3,3,5-Trimethylhex-4-en-2-one

Cat. No.: B14720024
CAS No.: 10477-61-9
M. Wt: 140.22 g/mol
InChI Key: QIBKFSMCEDOQEO-UHFFFAOYSA-N
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Description

3,3,5-Trimethylhex-4-en-2-one is an organic compound with the molecular formula C9H16O. It is a ketone characterized by the presence of a double bond and three methyl groups attached to the hexane chain. This compound is known for its unique chemical properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,5-Trimethylhex-4-en-2-one can be achieved through several methods. One common approach involves the aldol condensation of acetone with isobutyraldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the enone.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of isophorone. This process is carried out in a series of reactors connected in loops, where isophorone and hydrogen are fed into the reactors to produce the hydrogenation product. The product is then recycled and further processed to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: 3,3,5-Trimethylhex-4-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to form alcohols or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3,3,5-Trimethylhex-4-en-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,5-Trimethylhex-4-en-2-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or other proteins, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

  • 3,3-Dimethylpent-4-en-2-one
  • 3,3-Diethyl-5-phenylpent-4-en-2-one
  • 3,3-Dimethyl-5,5-diphenylpent-4-en-2-one

Comparison: Compared to these similar compounds, 3,3,5-Trimethylhex-4-en-2-one is unique due to its specific arrangement of methyl groups and the presence of a double bond. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

10477-61-9

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

3,3,5-trimethylhex-4-en-2-one

InChI

InChI=1S/C9H16O/c1-7(2)6-9(4,5)8(3)10/h6H,1-5H3

InChI Key

QIBKFSMCEDOQEO-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(C)(C)C(=O)C)C

Origin of Product

United States

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